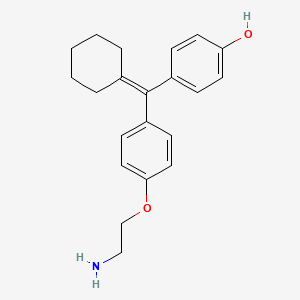

4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol

Description

4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol is a synthetic phenolic compound characterized by a central cyclohexylidene-methyl group bridging two aromatic rings. The first phenyl ring is substituted with a 2-aminoethoxy group (-OCH₂CH₂NH₂), while the second is a phenol moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in receptor-targeted therapies.

Properties

CAS No. |

918803-14-2 |

|---|---|

Molecular Formula |

C21H25NO2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

4-[[4-(2-aminoethoxy)phenyl]-cyclohexylidenemethyl]phenol |

InChI |

InChI=1S/C21H25NO2/c22-14-15-24-20-12-8-18(9-13-20)21(16-4-2-1-3-5-16)17-6-10-19(23)11-7-17/h6-13,23H,1-5,14-15,22H2 |

InChI Key |

BAXLOXCPKVICBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCN)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the cyclohexylidene intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyclohexylidene moiety can be reduced to cyclohexane derivatives.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The aminoethoxy group can interact with cellular receptors, modulating signal transduction pathways. The cyclohexylidene moiety provides structural stability, enhancing the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on structural features, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Flexibility vs. Rigidity: The cyclohexylidene bridge introduces conformational rigidity compared to flexible alkyl chains in alkylphenols or azo linkers in dye derivatives . This rigidity may enhance target selectivity in receptor binding.

Functional Group Impact: The 2-aminoethoxy group enhances solubility and hydrogen-bonding capacity compared to hydrophobic alkyl chains (e.g., in alkylphenols) or ester groups (e.g., in acetyloxy metabolites) . Thiazole derivatives prioritize heterocyclic motifs for antimicrobial activity, whereas the phenolic and aminoethoxy groups in the target compound suggest a different pharmacological niche .

Biological Activity: Antimicrobial thiazole derivatives (MIC: 0.25–64 µg/mL) highlight the importance of heterocycles in combating resistant pathogens, but the target compound’s phenol-aminoethoxy system may favor eukaryotic receptor modulation (e.g., anticancer or hormone therapy) .

Synthetic Accessibility: The target compound’s synthesis likely involves cyclohexanone condensation (similar to Turan-Zitouni’s thiazole derivatives ) followed by aminoethoxy introduction via alkylation, contrasting with tamoxifen’s multi-step aryl-ethylene synthesis .

Research Findings and Data

- aureus (MIC: 0.25 µg/mL) and C. albicans (MIC: 4 µg/mL) . The aminoethoxy group may enhance membrane penetration compared to bulkier substituents.

- Receptor Binding: Tamoxifen analogs with aminoethoxy groups exhibit IC₅₀ values in the nanomolar range for estrogen receptors , suggesting the target compound could share similar efficacy pending experimental validation.

- Physicochemical Properties: Calculated LogP (hydrophobicity): ~3.5 (estimated via fragment-based methods), lower than alkylphenols (LogP >5) but higher than polar azo dyes. Hydrogen-bond donors/acceptors: 2/4, favorable for oral bioavailability.

Biological Activity

4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol, also known by its CAS number 918803-14-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.

- Molecular Formula : C21H25NO2

- Molecular Weight : 323.429 g/mol

- CAS Number : 918803-14-2

The compound features a complex structure that includes a phenolic group and an aminoethoxy side chain, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that phenolic compounds possess significant antioxidant properties. The presence of the phenolic hydroxyl group in this compound suggests it may scavenge free radicals and reduce oxidative stress.

Anticancer Potential

Studies on structurally related compounds have demonstrated anticancer activities through:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

For example, similar bisphenol derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.

Cardiovascular Effects

Preliminary evaluations indicate potential cardiovascular benefits. Compounds with similar structures have been reported to exhibit:

- Inotropic Effects : Enhancing cardiac contractility.

- Vasodilatory Effects : Reducing vascular resistance and improving blood flow.

Case Studies and Research Findings

A review of the literature reveals several studies relevant to the biological activity of this compound:

| Study | Findings |

|---|---|

| Hamouri et al. (2019) | Investigated light-controlled protein activation using related compounds, highlighting their versatility in biological systems. |

| Zhu et al. (2011) | Synthesized analogs showing high binding affinities for estrogen receptors, suggesting potential applications in imaging and therapeutic contexts. |

| PubMed Study (2000) | Evaluated cardiovascular effects of related piperazine derivatives, noting significant inotropic and vasodilatory responses. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.